molecular formula C14H18BrNO2 B13101495 Benzyl 2-(bromomethyl)piperidine-1-carboxylate

Benzyl 2-(bromomethyl)piperidine-1-carboxylate

Cat. No.: B13101495
M. Wt: 312.20 g/mol
InChI Key: PFVIAYOETZFRDX-UHFFFAOYSA-N
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Description

Benzyl 2-(bromomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H18BrNO2 and a molecular weight of 312.2 g/mol . This compound is a halogenated piperidine derivative, characterized by the presence of a bromomethyl group attached to the piperidine ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(bromomethyl)piperidine-1-carboxylate typically involves the bromination of a piperidine derivative. One common method includes the reaction of piperidine with bromomethyl benzyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(bromomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 2-(bromomethyl)piperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research on this compound includes its potential use in developing new drugs for neurological disorders and cancer treatment.

    Industry: It is utilized in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(bromomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound may also interact with receptor sites, altering signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: Benzyl 2-(bromomethyl)piperidine-1-carboxylate is unique due to its specific bromomethyl substitution, which imparts distinct reactivity and biological activity. This makes it a valuable compound for targeted chemical synthesis and biological studies .

Biological Activity

Benzyl 2-(bromomethyl)piperidine-1-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₈BrNO₂ and a molecular weight of approximately 312.21 g/mol. Its structure includes a piperidine ring with a bromomethyl group at the second position, which enhances its reactivity and biological properties compared to other piperidine derivatives. The compound's ester functional group also contributes to its potential pharmacological applications.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar piperidine structures can inhibit bacterial growth and may serve as potential antimicrobial agents .
  • CNS Effects : The compound is predicted to interact with neurotransmitter systems, suggesting potential applications in treating central nervous system disorders .
  • Enzyme Inhibition : It has been associated with the inhibition of various enzymes, including those involved in inflammation and cancer progression .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods typically involve the alkylation of piperidine derivatives with bromomethylbenzene under controlled conditions to ensure high yields and purity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesUnique Aspects
Benzyl 3-(bromomethyl)piperidine-1-carboxylateSimilar piperidine structure with different substitutionPotentially different biological activities
Benzyl 4-(bromomethyl)piperidine-1-carboxylateSame core structure but varies in substitution locationDifferent reactivity patterns
Benzyl 2-(chloromethyl)piperidine-1-carboxylateChlorine instead of bromineMay exhibit different reactivity and stability

The structural differences significantly influence their biological activities, highlighting the importance of substitution patterns in piperidine derivatives.

Case Studies and Research Findings

  • Pharmacological Profiles : A study conducted using computer-aided drug design tools predicted that this compound could interact with multiple biological targets, including enzymes and receptors involved in neuroprotection and anti-inflammatory responses. The predicted probabilities for various activities were analyzed using the PASS (Prediction of Activity Spectra for Substances) tool, revealing a high likelihood of neuroprotective effects .
  • In Vivo Studies : Preliminary in vivo studies have demonstrated that similar piperidine derivatives can elevate endocannabinoid levels in the brain, suggesting potential applications as analgesics or in treating neurodegenerative diseases . These findings support further exploration into the therapeutic uses of this compound.
  • Antitumor Activity : Research has indicated that certain piperidine derivatives exhibit antitumor properties, with specific compounds demonstrating efficacy against cervical cancer cells. This suggests that this compound may also possess similar antitumor activity, warranting further investigation into its mechanisms of action against cancer cell lines .

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

benzyl 2-(bromomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H18BrNO2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2

InChI Key

PFVIAYOETZFRDX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CBr)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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